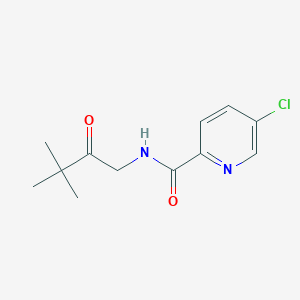
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide, also known as BAY 11-7082, is a chemical compound that has gained significant attention from the scientific community due to its potential therapeutic applications. BAY 11-7082 is a potent inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Mecanismo De Acción
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB), a protein that binds to NF-κB and prevents its translocation to the nucleus. By inhibiting NF-κB activation, this compound 11-7082 reduces the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory disorders. This compound 11-7082 has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide 11-7082 is a potent inhibitor of NF-κB, making it a valuable tool for studying the role of NF-κB in various biological processes. However, the use of this compound 11-7082 in lab experiments has some limitations. This compound 11-7082 is not a specific inhibitor of NF-κB and can also inhibit other signaling pathways. It can also have off-target effects on other proteins, leading to potential side effects.
Direcciones Futuras
Could include the development of more specific inhibitors of NF-κB, the investigation of the optimal dosage and administration route of 5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide 11-7082, and the exploration of its potential use in combination with other therapies. Additionally, further research is needed to determine the long-term effects and potential side effects of this compound 11-7082.
Métodos De Síntesis
The synthesis of 5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide 11-7082 involves the reaction of 5-chloro-2-carboxypyridine with 3,3-dimethyl-2-oxobutanoyl chloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain this compound 11-7082 in high yield and purity.
Aplicaciones Científicas De Investigación
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activation of NF-κB, which plays a crucial role in the pathogenesis of various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. This compound 11-7082 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. It has also been shown to reduce inflammation in animal models of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
5-chloro-N-(3,3-dimethyl-2-oxobutyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-12(2,3)10(16)7-15-11(17)9-5-4-8(13)6-14-9/h4-6H,7H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATINZWLSAIYPGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CNC(=O)C1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




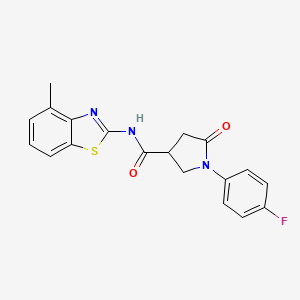
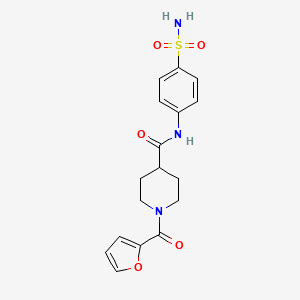


![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
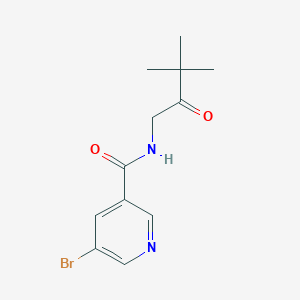
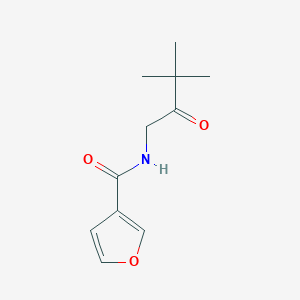

![3-[2-(Cyclopropylmethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7595732.png)
![3-[1-(Cyclooctanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7595744.png)
